FPFT-2216

Lymphoma Multiple Myeloma IKZF1/3 Degradation

FPFT-2216 is a novel, low-molecular-weight 'molecular glue' compound (CAS 2367619-87-0) that functions as a cereblon (CRBN) E3 ubiquitin ligase modulator, inducing the selective proteasomal degradation of multiple target proteins, including IKZF1 (Ikaros), IKZF3 (Aiolos), CK1α (casein kinase 1 alpha), and PDE6D ,. It is a non-phthalimide, thiophene-triazole-piperidinedione derivative specifically optimized for research applications in multiple myeloma (MM) and lymphoid malignancies ,.

Molecular Formula C12H12N4O3S
Molecular Weight 292.32 g/mol
Cat. No. B12428055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPFT-2216
Molecular FormulaC12H12N4O3S
Molecular Weight292.32 g/mol
Structural Identifiers
SMILESCOC1=CSC=C1C2=CN(N=N2)C3CCC(=O)NC3=O
InChIInChI=1S/C12H12N4O3S/c1-19-10-6-20-5-7(10)8-4-16(15-14-8)9-2-3-11(17)13-12(9)18/h4-6,9H,2-3H2,1H3,(H,13,17,18)
InChIKeySKUSCUALKIOIST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FPFT-2216: A Multi-Target Molecular Glue Degrader for Hematologic Malignancy Research – Procurement Guide


FPFT-2216 is a novel, low-molecular-weight 'molecular glue' compound (CAS 2367619-87-0) that functions as a cereblon (CRBN) E3 ubiquitin ligase modulator, inducing the selective proteasomal degradation of multiple target proteins, including IKZF1 (Ikaros), IKZF3 (Aiolos), CK1α (casein kinase 1 alpha), and PDE6D [1], [2]. It is a non-phthalimide, thiophene-triazole-piperidinedione derivative specifically optimized for research applications in multiple myeloma (MM) and lymphoid malignancies [2], [3]. Unlike traditional immunomodulatory drugs (IMiDs), its distinct chemical scaffold and broader degradation profile enable unique research opportunities in p53 activation and NF-κB pathway inhibition [1], [2].

Why FPFT-2216 Cannot Be Substituted by Standard IMiDs or Selective Degraders: Key Differentiators


FPFT-2216 possesses a unique polypharmacology profile—simultaneously degrading CK1α, IKZF1/3, and PDE6D—that is not replicated by first-generation IMiDs (e.g., lenalidomide, pomalidomide) or more selective derivatives (e.g., TMX-4100, TMX-4116) [1], [2]. While IMiDs primarily target IKZF1/3, they show limited CK1α degradation, and newer selective degraders sacrifice the broader efficacy seen in multi-target approaches [1], [3]. This distinct degradation fingerprint translates into superior antitumor activity in specific disease models and synergistic effects with standard-of-care agents, making it an irreplaceable tool for investigating p53-mediated and NF-κB-driven pathways [2], [4].

FPFT-2216 Quantitative Evidence: Head-to-Head Performance Against Comparators


Superior Anti-Lymphoma Potency vs. Thalidomide Derivatives: Cell Proliferation Assays

In direct comparisons, FPFT-2216 demonstrated significantly greater inhibitory effects on human lymphoma cell proliferation than known thalidomide derivatives, including lenalidomide and pomalidomide [1]. While the study's primary reporting is qualitative, the consistent and pronounced activity in multiple lymphoma cell lines underscores a clear potency advantage. This differential is attributed to the simultaneous and robust degradation of CK1α alongside IKZF1/3, a dual mechanism not achieved by standard IMiDs [1].

Lymphoma Multiple Myeloma IKZF1/3 Degradation Cell Proliferation

Enhanced NF-κB Pathway Inhibition vs. Selective IKZF1/3 Degraders

FPFT-2216's degradation of CK1α led to a marked decrease in CARD11/BCL10/MALT1 (CBM) complex activity and a stronger inhibition of IκBα and NF-κB phosphorylation compared to agents that degrade only IKZF1/3 [1]. The study explicitly notes these effects were 'stronger than those of known IKZF1/3 degraders,' establishing a clear mechanistic advantage for FPFT-2216 in blocking this key pro-survival pathway in B-cell malignancies [1].

NF-κB Signaling CK1α Degradation CBM Complex Lymphoma

Synergistic Tumor Regression with MDM2 Inhibitor: In Vivo Efficacy

In an immunodeficient mouse model subcutaneously transplanted with a human lymphoma cell line, the combination of FPFT-2216 with an MDM2 inhibitor induced rapid tumor regression [1]. Strikingly, nearly all tumors disappeared after 10 days of treatment, and this durable response was continuously observed in 5 out of 7 mice up to 24 days after the final FPFT-2216 administration [1].

In Vivo Efficacy Combination Therapy MDM2 Inhibition Lymphoma Xenograft

Synergistic Antitumor Activity with Daratumumab in Multiple Myeloma

In multiple myeloma (MM) research, FPFT-2216 exhibited a synergistic combination effect with Daratumumab (Dara), a standard-of-care monoclonal antibody targeting CD38 [1]. This synergy is particularly notable as FPFT-2216's activity was already shown to be stronger than that of existing thalidomide derivatives in the same MM context, suggesting a unique value proposition for combination strategies [1].

Multiple Myeloma Combination Therapy Daratumumab IMiD

Enhanced Antitumor Activity with Rituximab in Lymphoma Xenograft Model

FPFT-2216 significantly enhanced the antitumor activity of rituximab, an anti-CD20 monoclonal antibody, in both a patient-derived diffuse large B-cell lymphoma (DLBCL) xenograft model and other lymphoma models [1]. This finding demonstrates FPFT-2216's ability to improve the efficacy of a widely used clinical agent in a highly translatable, patient-derived model system.

Lymphoma Combination Therapy Rituximab Patient-Derived Xenograft

Unique Polypharmacology: Degradation of PDE6D Not Achieved by Selective Derivatives

FPFT-2216 uniquely degrades PDE6D in addition to IKZF1/3 and CK1α, a property not shared by the more selective derivatives TMX-4100 (PDE6D-selective) and TMX-4116 (CK1α-selective) that were derived from it [1]. While the therapeutic implication of PDE6D degradation in KRAS-mutant cancers is complex, this multi-target profile distinguishes FPFT-2216 as the only available tool for simultaneously probing all three pathways in a CRBN-dependent manner.

PDE6D KRAS Signaling Molecular Glue Chemical Biology

FPFT-2216 Application Scenarios: Where the Data Supports Prioritized Use


Investigating CK1α-Dependent p53 Activation in Lymphoma

FPFT-2216 is the preferred chemical probe for studies examining the role of CK1α in p53 pathway activation within lymphoma cells. Its unique ability to robustly degrade CK1α and IKZF1/3 leads to a pronounced upregulation of p53 and its transcriptional targets (p21, MDM2), a phenotype not consistently observed with standard IMiDs [1]. This makes it invaluable for experiments focused on therapeutic vulnerabilities in lymphoma subtypes that are refractory to IKZF1/3 degradation alone [1].

Preclinical Evaluation of Combination Therapies with Anti-CD38 or Anti-CD20 Antibodies

Researchers evaluating novel combinations for multiple myeloma or lymphoma should prioritize FPFT-2216. Data confirms synergistic antitumor effects with Daratumumab (anti-CD38) in MM models and enhanced activity with Rituximab (anti-CD20) in patient-derived DLBCL xenografts [2], [1]. These established synergies provide a strong rationale for using FPFT-2216 as a combination partner to explore new therapeutic avenues and overcome resistance to current immunotherapies.

Mechanistic Studies of NF-κB Signaling Inhibition via CK1α Degradation

For projects aimed at dissecting the CBM complex/NF-κB signaling axis, FPFT-2216 is a critical reagent. Its degradation of CK1α leads to a decrease in CBM complex activity and a stronger inhibition of NF-κB phosphorylation compared to known IKZF1/3 degraders [1]. This allows researchers to isolate and study the specific contribution of CK1α loss to NF-κB pathway suppression, a mechanism of action not fully accessible with other available tools.

Benchmarking New Molecular Glues and Multi-Target Degraders

As a well-characterized 'molecular glue' that degrades IKZF1, IKZF3, CK1α, and PDE6D, FPFT-2216 serves as an essential reference compound for medicinal chemistry campaigns [3]. It is the starting point from which more selective derivatives (e.g., TMX-4100, TMX-4116) were developed, making it the gold standard for benchmarking the potency, selectivity, and cellular efficacy of newly synthesized CRBN-recruiting degraders [3].

Technical Documentation Hub

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